Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a tetrahydrothienopyridine derivative featuring a trifluoromethyl-substituted benzamido moiety at the 2-position and an ethyl ester group at the 3-position. The compound’s fused thieno[2,3-c]pyridine scaffold contributes to its structural rigidity, while the 6-methyl group enhances conformational stability. The hydrochloride salt improves solubility for pharmacological applications. Key spectral data for related analogs include distinct $ ^1H $-NMR signals for the tetrahydrothienopyridine backbone (e.g., δ 2.31 ppm for NCH$_3$, δ 4.19 ppm for the ethyl ester) and aromatic protons (δ 7.5–8.2 ppm) . The trifluoromethyl group is a critical pharmacophore, known to enhance binding affinity in adenosine receptor modulation .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S.ClH/c1-3-27-18(26)15-13-7-8-24(2)10-14(13)28-17(15)23-16(25)11-5-4-6-12(9-11)19(20,21)22;/h4-6,9H,3,7-8,10H2,1-2H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHCBQJILBYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18ClF3N2O2S
- Molecular Weight : 396.84 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
The compound exhibits a multifaceted mechanism of action primarily targeting various biochemical pathways. Its structure suggests potential interactions with:
- Enzymatic Inhibition : The presence of the thieno[2,3-c]pyridine moiety may allow it to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the binding affinity to various receptors.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 µM to 100 µM against various bacterial strains .
Antiparasitic Activity
A study focusing on thiophene derivatives indicated that related compounds have shown potent activity against Leishmania major, the causative agent of cutaneous leishmaniasis. The mechanism appears to involve disruption of the parasite's metabolic processes .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that derivatives may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inducing G1 phase arrest in various cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thieno[2,3-c]pyridine derivatives. Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli, showing promising results with an MIC of 75 µM against S. aureus and 100 µM against E. coli.
Study 2: Antiparasitic Activity
In a study assessing antiparasitic effects, the compound was evaluated for its efficacy against Leishmania major. Results showed a significant reduction in parasite load at concentrations as low as 10 µg/mL after 48 hours of treatment.
Data Table: Biological Activities
Comparison with Similar Compounds
Key Findings :
- Trifluoromethyl Group: The 3-(trifluoromethyl) group in the target compound optimizes adenosine A1 receptor binding via hydrophobic and electron-withdrawing effects, surpassing methoxy-substituted analogs in activity .
- Thiourea vs. Benzamido : Thioureido derivatives (e.g., compound 7h) exhibit stronger hydrogen bonding but lower metabolic stability compared to benzamido groups .
- Methoxy Substitution : Methoxy groups increase solubility but reduce receptor affinity due to steric hindrance and electron-donating effects .
Modifications at the 6-Position
The 6-methyl group in the target compound is substituted with benzyl or Boc-protected amines in analogs:
Key Findings :
- Methyl vs. Benzyl : The 6-methyl group in the target compound minimizes steric bulk, enhancing receptor access compared to benzyl-substituted analogs .
Ester Group Variations
The 3-carboxylate ester is critical for prodrug design and bioavailability:
Key Findings :
- Ethyl Ester : The ethyl group in the target compound delays enzymatic hydrolysis, enhancing bioavailability compared to methyl esters .
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., ion channels) and assess activity loss .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and enthalpy changes .
- Transcriptomics : RNA-seq identifies downstream gene expression changes post-treatment to map signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
